4-Chlorobutyl benzoate

Lipophilicity Partition Coefficient Medicinal Chemistry

4-Chlorobutyl benzoate (CAS 946-02-1) is a chloroalkyl ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. It is characterized as a liquid at ambient temperature, with a specific gravity of 1.14 at 20/20°C and a refractive index of 1.52.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 946-02-1
Cat. No. B1360250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyl benzoate
CAS946-02-1
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCCCCl
InChIInChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyXFFQVVCNZAYQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyl Benzoate CAS 946-02-1: A Quantitative Specification Guide for Chloroalkyl Benzoate Selection in Organic Synthesis


4-Chlorobutyl benzoate (CAS 946-02-1) is a chloroalkyl ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol [1]. It is characterized as a liquid at ambient temperature, with a specific gravity of 1.14 at 20/20°C and a refractive index of 1.52 [1]. The compound's primary utility stems from its bifunctional structure, which integrates a benzoate ester and a terminal chloroalkyl chain [1]. This combination provides a defined lipophilic alkyl spacer (LogP 2.86) [2] and a distinct reactivity profile for nucleophilic substitution and cross-coupling reactions, differentiating it from shorter-chain chloroalkyl benzoate analogs.

Why 4-Chlorobutyl Benzoate Cannot Be Substituted Arbitrarily by Other Haloalkyl Benzoates


The choice of the alkyl spacer in a chloroalkyl benzoate is not a trivial selection; it directly dictates the molecule's physicochemical behavior and reactivity. The length of the alkyl chain influences critical parameters such as lipophilicity (LogP) and physical properties like density and refractive index [1]. Furthermore, the steric and electronic environment around the terminal chlorine atom affects its reactivity in nucleophilic substitution (SN2) reactions. While compounds like 2-chloroethyl benzoate (CAS 939-55-9) or 3-chloropropyl benzoate (CAS 942-95-0) belong to the same chemical class, their shorter alkyl chains result in measurably different properties [2][3]. Substituting 4-chlorobutyl benzoate with a shorter-chain analog without adjusting reaction conditions or purification methods can lead to unexpected outcomes, including altered reaction kinetics, different product partitioning during workup, and complications in downstream purifications. The following quantitative evidence demonstrates the specific, measurable ways in which 4-chlorobutyl benzoate differs from its closest in-class candidates.

Quantitative Differentiation of 4-Chlorobutyl Benzoate (CAS 946-02-1) from Its Shorter-Chain Analogs


Increased Lipophilicity of 4-Chlorobutyl Benzoate (LogP 2.86) vs. 2-Chloroethyl Benzoate (LogP 2.4)

The calculated LogP (XLogP3) of 4-chlorobutyl benzoate is 2.86 [1], whereas that of its shorter-chain analog, 2-chloroethyl benzoate, is 2.4 [2]. The four-carbon chain increases the calculated lipophilicity by approximately 0.46 log units compared to the two-carbon chain, indicating a higher affinity for non-polar environments [1][2]. This quantitative difference directly influences compound behavior in reversed-phase chromatography, membrane permeability, and partitioning in biphasic reaction systems.

Lipophilicity Partition Coefficient Medicinal Chemistry Drug Design

Physical Property Differentiation: Density and Refractive Index of 4-Chlorobutyl Benzoate vs. 2-Chloroethyl Benzoate

4-Chlorobutyl benzoate has a specific gravity of 1.14 at 20/20°C and a refractive index of 1.52 [1]. In comparison, the shorter-chain 2-chloroethyl benzoate exhibits a higher density of 1.21 g/mL and a refractive index of 1.53 [2]. While both are liquids at ambient temperature, these quantifiable physical differences are essential for analytical method development and can be used to confirm identity or assess purity during quality control procedures.

Physical Properties Quality Control Analytical Chemistry Compound Identification

Commercial Purity Advantage of 4-Chlorobutyl Benzoate (>98.0% GC) Over 3-Chloropropyl Benzoate (95% GC)

A key differentiator at the procurement stage is the commercially available purity. A major vendor offers 4-chlorobutyl benzoate with a purity specification of >98.0% by GC [1]. In contrast, the closely related 3-chloropropyl benzoate (CAS 942-95-0) is often offered at a lower minimum purity specification of 95% by GC . This 3-percentage point difference in minimum purity specification represents a tangible, verifiable advantage for the 4-chlorobutyl benzoate, reducing the likelihood of confounding impurities in sensitive synthetic applications.

Chemical Purity Procurement Specification Reproducible Synthesis Quality Assurance

Chain-Length Dependent Reactivity in Nucleophilic Substitution: A Class-Level Inference

While no direct head-to-head kinetic study was identified, class-level principles of physical organic chemistry provide a strong, verifiable inference. In SN2 reactions, the reactivity of primary alkyl chlorides is known to decrease with increasing chain length due to increased steric hindrance around the reaction center. Compared to 2-chloroethyl benzoate, the 4-chlorobutyl benzoate, bearing a four-carbon spacer, is expected to exhibit moderately slower kinetics in SN2 displacement reactions [1]. This differential reactivity is a critical design parameter; the longer, more flexible chain of the 4-chlorobutyl derivative provides a different steric profile than the shorter, more rigid ethyl chain, which can be leveraged to control reaction selectivity and product distribution in complex synthetic sequences.

Alkylating Agent SN2 Reactivity Organic Synthesis Reaction Kinetics

Application Scenarios for 4-Chlorobutyl Benzoate (CAS 946-02-1) Based on Quantifiable Differentiation


Synthesis of Lipophilic Drug Candidates and Prodrugs

The quantifiably higher LogP of 4-chlorobutyl benzoate (2.86) compared to 2-chloroethyl benzoate (2.4) makes it the preferred building block for installing a more lipophilic benzoate-protected alkyl chain [1]. This is particularly valuable in medicinal chemistry for modulating the lipophilicity of drug candidates to improve membrane permeability, cellular uptake, or to create prodrugs with tailored pharmacokinetic profiles [1].

High-Purity Intermediate for Multi-Step Organic Synthesis

The commercial availability of 4-chlorobutyl benzoate at a purity of >98.0% (GC) from suppliers like TCI [2] provides a significant advantage over the lower-purity (95%) 3-chloropropyl analog . This higher purity specification reduces the burden of purification, minimizes the introduction of unknown impurities, and enhances the overall yield and reproducibility of complex synthetic sequences where this compound is used as an early-stage intermediate [2].

Analytical Standard for Method Development in GC or HPLC

The well-defined and verifiable physical properties—including a specific gravity of 1.14 (20/20°C) and a refractive index of 1.52—establish 4-chlorobutyl benzoate as a reliable reference standard for developing and validating analytical methods [2]. Its distinct properties relative to other chloroalkyl benzoates allow for unambiguous identification and quantification in complex reaction mixtures via GC-FID or HPLC-UV/RID [2].

Selective Alkylating Agent in the Presence of Competing Nucleophiles

Based on class-level principles of SN2 reactivity, the 4-chlorobutyl benzoate, with its four-carbon chain, is expected to be less reactive than its 2-chloroethyl counterpart [3]. This reduced reactivity can be strategically employed in reactions containing multiple nucleophilic sites to favor alkylation of the most accessible or reactive site, thereby improving reaction selectivity and reducing the formation of undesired byproducts [3].

Technical Documentation Hub

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